tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate
Overview
Description
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: is an organic compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Scientific Research Applications
Chemistry: tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme mechanisms and interactions due to its ability to form stable complexes with biological molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Safety and Hazards
The compound has the signal word “Warning”. The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, also known as 1-Boc-2-(4-tetrahydropyranyl)hydrazine, is a complex organic compound. It’s structurally similar to o-(tetrahydro-2h-pyran-2-yl)hydroxylamine (otx), which has been reported to interact with dna .
Mode of Action
Based on its structural similarity to otx, it might be involved in the detection of single strand breaks (ssbs) in dna .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.61 (iLOGP), indicating a balance between hydrophilic and lipophilic properties that could influence its bioavailability .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of hydrazine derivatives. It interacts with various enzymes and proteins, facilitating the formation of hydrazone bonds. This compound is known to interact with enzymes such as hydrazine dehydrogenase, which catalyzes the oxidation of hydrazine derivatives. The nature of these interactions involves the formation of covalent bonds between the hydrazine group of the compound and the active site of the enzyme .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of specific kinases and phosphatases. This compound can alter gene expression by interacting with transcription factors and influencing their binding to DNA. Additionally, it impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This compound also influences gene expression by interacting with transcription factors and modulating their activity. These interactions result in changes in cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods. Long-term exposure to this compound has been shown to affect cellular function, leading to alterations in cell growth and viability. In vitro and in vivo studies have demonstrated that the compound’s effects can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as hydrazine dehydrogenase, which catalyzes the oxidation of hydrazine derivatives. This compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be concentrated in specific areas where it exerts its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effect on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate typically involves the reaction of tetrahydro-4H-pyran-4-one with tert-butyl hydrazinecarboxylate in methanol. The reaction is carried out at room temperature for about one hour, followed by concentration under reduced pressure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Comparison with Similar Compounds
- tert-Butyl hydrazinecarboxylate
- tert-Butyl cyclopropyl(tetrahydro-2H-pyran-4-yl)carbamate
- tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate derivatives
Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-(oxan-4-ylamino)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMQRTAUUQMJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666939 | |
Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
693287-79-5 | |
Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(oxan-4-yl)(tert-butoxy)carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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